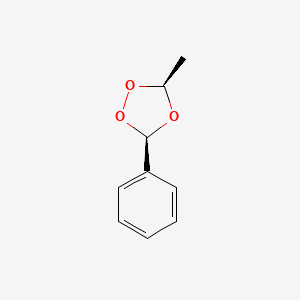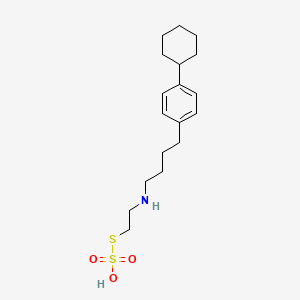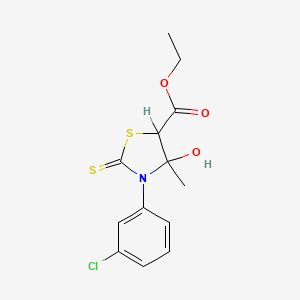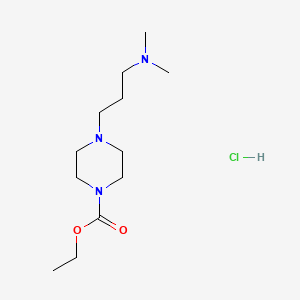
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane is an organic compound characterized by its unique trioxolane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane typically involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions. One common method includes the use of peracids or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the trioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.
Substitution: The phenyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding oxidative stress and cellular responses.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane exerts its effects involves the formation of reactive oxygen species (ROS) during its decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The trioxolane ring’s stability and reactivity are key factors in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5R)-3-methyl-5-phenyl-1,2,4-dioxolane: Similar structure but with a dioxolane ring instead of a trioxolane ring.
(3S,5R)-3-methyl-5-phenyl-1,2,4-oxadiazole: Contains an oxadiazole ring, differing in nitrogen content and reactivity.
Uniqueness
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane is unique due to its trioxolane ring, which imparts distinct chemical and biological properties. Its ability to generate ROS and its stability under various conditions make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
23260-98-2 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m0/s1 |
Clave InChI |
ALYBYLAFJFYDLS-IONNQARKSA-N |
SMILES isomérico |
C[C@H]1O[C@H](OO1)C2=CC=CC=C2 |
SMILES canónico |
CC1OC(OO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)


![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)



